4-(3,6-Dimethylheptan-2-yl)phenol is an organic compound characterized by a phenolic structure with a branched alkyl substituent. The chemical formula for this compound is C_{15}H_{24}O, indicating that it contains 15 carbon atoms, 24 hydrogen atoms, and one oxygen atom. This compound is notable for its potential applications in various industrial and biological contexts due to its unique structural properties.
These reactions are significant for synthesizing derivatives that may exhibit enhanced properties or functionalities.
The synthesis of 4-(3,6-Dimethylheptan-2-yl)phenol can be achieved through several methods:
These methods allow for the production of the target compound with varying degrees of yield and purity.
4-(3,6-Dimethylheptan-2-yl)phenol has potential applications in several fields:
Several compounds share structural similarities with 4-(3,6-Dimethylheptan-2-yl)phenol. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 4-nonylphenol | C_{15}H_{24}O | Known for endocrine-disrupting properties; widely studied for environmental impact. |
| 2,6-di-tert-butylphenol | C_{14}H_{22}O | A common antioxidant used in plastics and rubber; exhibits thermal stability. |
| 4-(1,1,3,3-tetramethylbutyl)phenol | C_{15}H_{30}O | Utilized as a stabilizer in polymers; has similar hydrophobic characteristics. |
The uniqueness of 4-(3,6-Dimethylheptan-2-yl)phenol lies in its branched alkyl chain structure which may impart distinct physical and chemical properties compared to linear alkyl phenols like nonylphenol. This structural variation could influence its solubility, reactivity, and biological interactions.
4-(3,6-Dimethylheptan-2-yl)phenol belongs to the alkylphenol family, characterized by a phenol ring substituted with a branched alkyl chain. Its molecular formula, $$ \text{C}{15}\text{H}{24}\text{O} $$, and molecular weight of 220.35 g/mol reflect a hydrophobic nature, as evidenced by its computed partition coefficient (LogP) of 5.4. This compound serves as a model for studying the environmental behavior of branched alkylphenols, which are often metabolites of alkylphenol ethoxylates (APEs) used in surfactants. The persistence of such metabolites in ecosystems underscores their relevance in environmental chemistry, particularly regarding bioaccumulation and endocrine-disrupting potential.
The structural elucidation of phenolic compounds underwent a transformative phase in the early 20th century with advancements in physical methods like combustion analysis and spectroscopy. While simpler phenols like eugenol and catechol were characterized in the 19th century, branched alkylphenols such as 4-(3,6-dimethylheptan-2-yl)phenol required more sophisticated analytical techniques. The development of nuclear magnetic resonance (NMR) and mass spectrometry in the mid-20th century enabled precise determination of branched alkyl configurations, facilitating the study of their stereochemical and thermodynamic properties.
The compound 4-(3,6-dimethylheptan-2-yl)phenol represents a branched alkylphenol derivative that follows International Union of Pure and Applied Chemistry nomenclature principles [2]. The systematic name designation indicates a phenolic structure with a complex branched alkyl substituent positioned at the para position relative to the hydroxyl group [2]. According to established nomenclature conventions for phenolic compounds, the base structure phenol serves as the parent compound, with the substituted alkyl chain designated as the primary substituent [29] [31].
The systematic naming process begins with identification of the phenol ring as the principal functional group, which receives priority in the naming hierarchy [29] [30]. The dimethylheptyl substituent is characterized by a seven-carbon chain bearing two methyl groups at the third and sixth positions, with the entire substituent attached to the phenol ring through the second carbon of the heptyl chain [2]. This nomenclature system ensures precise structural identification and distinguishes the compound from other positional isomers within the dimethylheptylphenol family [2] [31].
| Property | Value |
|---|---|
| IUPAC Name | 4-(3,6-dimethylheptan-2-yl)phenol |
| Chemical Abstract Service Number | 142731-55-3 |
| PubChem Compound Identifier | 71344406 |
| Systematic Classification | Branched alkylphenol |
The compound exhibits systematic naming consistency with related alkylphenol derivatives, where the numerical prefix indicates the substitution pattern and the systematic chain numbering follows established conventions [29] [34]. The nomenclature reflects the specific stereochemical arrangement and substitution pattern that distinguishes this isomer from other members of the dimethylheptylphenol series [2] [31].
The molecular formula C₁₅H₂₄O represents the exact atomic composition of 4-(3,6-dimethylheptan-2-yl)phenol, with a calculated molecular weight of 220.35 grams per mole [2] [3]. This molecular weight places the compound within the typical range for branched nonylphenol derivatives, which commonly exhibit molecular weights between 220-240 grams per mole [32] [35]. The molecular composition reflects the structural components of a phenolic ring system combined with a branched nonyl substituent [2].
Detailed weight analysis reveals that the carbon content comprises 180.30 grams per mole, representing 81.8 percent of the total molecular weight [2]. The hydrogen content contributes 24.19 grams per mole or 11.0 percent, while the single oxygen atom accounts for 15.999 grams per mole or 7.3 percent of the molecular weight [2]. This compositional distribution is characteristic of alkylphenol compounds with extended branched alkyl chains [32].
| Component | Mass Contribution (g/mol) | Percentage | Formula Contribution |
|---|---|---|---|
| Phenol Ring | 94.11 | 42.7% | C₆H₅O |
| Dimethylheptyl Chain | 126.24 | 57.3% | C₉H₁₉ |
| Total Molecular Weight | 220.35 | 100% | C₁₅H₂₄O |
The degree of unsaturation equals four, corresponding to the aromatic ring system within the phenolic structure [2]. This value confirms the presence of the benzene ring and the absence of additional unsaturated functionalities within the molecular framework [2]. The molecular weight analysis demonstrates consistency with established data for related branched alkylphenol compounds reported in chemical databases [2] [3].
The stereochemical complexity of 4-(3,6-dimethylheptan-2-yl)phenol arises from the presence of two chiral centers within the dimethylheptyl substituent [2] [15]. These chiral centers are located at the second and third carbon positions of the heptyl chain, where asymmetric substitution patterns create the potential for multiple stereoisomeric forms [13] [15]. The theoretical number of stereoisomers equals four, corresponding to the 2² possible combinations of absolute configurations at the two chiral centers [13].
The primary chiral center occurs at the second carbon of the heptyl chain, where the carbon bears a methyl group, a hydrogen atom, the phenyl ring attachment, and the remaining alkyl chain [2] [15]. The secondary chiral center is positioned at the third carbon, which carries a methyl substituent, a hydrogen atom, and two different alkyl chain segments [15]. This stereochemical arrangement results in the possibility of R,R; R,S; S,R; and S,S configurations, each representing distinct stereoisomeric forms [13] [15].
| Stereochemical Parameter | Description | Significance |
|---|---|---|
| Number of Chiral Centers | 2 | C-2 and C-3 of dimethylheptyl substituent |
| Theoretical Stereoisomers | 4 | R,R; R,S; S,R; S,S configurations |
| Molecular Symmetry | No plane of symmetry | Asymmetric molecule |
| Optical Activity | Potentially optically active | Enantiomers and diastereomers possible |
The absence of molecular symmetry elements confirms that the compound lacks a plane of symmetry, making it potentially optically active [13] [17]. Each stereoisomeric form would exhibit distinct physical and chemical properties, including different optical rotations and potentially varying biological activities [13] [15]. The stereochemical complexity contributes to the overall structural diversity within the broader family of branched alkylphenol compounds [15].
Structural comparison between 4-(3,6-dimethylheptan-2-yl)phenol and 4-(1-ethyl-1-methylhexyl)phenol isomers reveals fundamental differences in substitution patterns and stereochemical complexity [19] [22]. Both compounds share the molecular formula C₁₅H₂₄O and identical molecular weights of 220.35 grams per mole, yet they exhibit distinct structural architectures [2] [6]. The 4-(1-ethyl-1-methylhexyl)phenol isomers feature a quaternary carbon center at the first position of the alkyl chain, where both ethyl and methyl groups are attached to the same carbon atom [6] [22].
The stereochemical complexity differs significantly between these isomeric systems [15] [22]. While 4-(3,6-dimethylheptan-2-yl)phenol contains two chiral centers leading to four possible stereoisomers, the 4-(1-ethyl-1-methylhexyl)phenol derivatives typically contain only one quaternary carbon center [6] [22]. This structural difference results in reduced stereochemical complexity for the ethyl-methylhexyl derivatives compared to the dimethylheptyl isomer [15] [22].
| Compound Feature | 4-(3,6-Dimethylheptan-2-yl)phenol | 4-(1-Ethyl-1-methylhexyl)phenol |
|---|---|---|
| Molecular Formula | C₁₅H₂₄O | C₁₅H₂₄O |
| Molecular Weight | 220.35 g/mol | 220.35 g/mol |
| Chiral Centers | 2 | 0-1 (depending on isomer) |
| Attachment Pattern | Secondary carbon | Tertiary carbon |
| Stereoisomers | 4 theoretical | Variable |
Analytical studies have demonstrated that these structural differences significantly impact the compounds' physical properties and chemical behavior [19] [22]. The branching pattern influences molecular conformation, with the tertiary carbon attachment in ethyl-methylhexyl derivatives providing greater steric hindrance compared to the secondary carbon attachment in the dimethylheptyl system [19] [22]. These differences have implications for molecular recognition processes and potential biological activities [22].
Positional isomerism within the dimethylheptyl substituent family encompasses various arrangements of methyl groups along the seven-carbon alkyl chain [23] . The 4-(3,6-dimethylheptan-2-yl)phenol represents one specific positional isomer where methyl groups occupy the third and sixth positions of the heptyl chain [2]. Alternative positional isomers include compounds with methyl groups at different carbon positions, such as 2,4-dimethylheptyl, 2,6-dimethylheptyl, and 3,4-dimethylheptyl arrangements [10] [11] .
Each positional isomer exhibits distinct Chemical Abstract Service registry numbers and unique spectroscopic properties [10] [11] . The 4-(2,4-dimethylheptan-3-yl)phenol isomer, with Chemical Abstract Service number 1158978-65-4, demonstrates attachment through the third carbon with methyl groups at positions two and four [11]. Similarly, the 4-(2,6-dimethylheptan-2-yl)phenol variant, bearing Chemical Abstract Service number 521947-27-3, features a quaternary carbon attachment point with methyl groups at positions two and six [1] .
| Positional Isomer | CAS Number | Methyl Positions | Attachment Point | Stereochemical Features |
|---|---|---|---|---|
| 4-(3,6-Dimethylheptan-2-yl)phenol | 142731-55-3 | C-3, C-6 | C-2 | 2 chiral centers |
| 4-(2,4-Dimethylheptan-3-yl)phenol | 1158978-65-4 | C-2, C-4 | C-3 | 2 chiral centers |
| 4-(2,6-Dimethylheptan-2-yl)phenol | 521947-27-3 | C-2, C-6 | C-2 | 1 quaternary center |
| 4-(3,4-Dimethylheptan-3-yl)phenol | 866790-14-9 | C-3, C-4 | C-3 | 1 quaternary center |
The positional arrangements influence the overall molecular geometry and conformational flexibility [23]. Isomers with methyl groups positioned closer to the phenyl ring attachment point typically exhibit greater steric interactions and reduced conformational freedom [21] [23]. These structural variations contribute to differences in physical properties, chemical reactivity, and potential biological activities among the positional isomers [23].
Three-dimensional conformational analysis of 4-(3,6-dimethylheptan-2-yl)phenol requires sophisticated computational modeling approaches to characterize the molecular geometry and preferred conformations [24] [25]. The molecular structure exhibits significant conformational flexibility due to the extended alkyl chain and multiple rotatable bonds [24] [28]. Computational studies utilizing density functional theory calculations provide detailed insights into the energetically favorable conformations and rotational barriers [25] [28].
The dimethylheptyl substituent demonstrates conformational complexity arising from rotation around multiple carbon-carbon bonds [24]. Molecular dynamics simulations reveal that the alkyl chain can adopt various conformational states, with energy differences typically ranging from 2-8 kilocalories per mole between different rotameric forms [24] [28]. The preferred conformations depend on intramolecular interactions, including gauche and anti arrangements along the alkyl chain [28].
Density functional theory calculations at the B3LYP level with appropriate basis sets provide accurate predictions of molecular geometry and conformational preferences [24] [25]. The phenolic hydroxyl group orientation relative to the benzene ring plane influences the overall molecular conformation, with calculated rotational barriers of approximately 2-4 kilocalories per mole for hydroxyl group rotation [24]. The alkyl chain conformations significantly impact the three-dimensional molecular shape and potential intermolecular interactions [27] [28].
| Conformational Parameter | Energy Range (kcal/mol) | Description |
|---|---|---|
| Alkyl Chain Rotation | 2-8 | Multiple rotatable bonds |
| Hydroxyl Group Rotation | 2-4 | Phenol-ring interaction |
| Ring-Chain Interaction | 1-3 | Steric and electronic effects |
| Overall Flexibility | High | Multiple conformational states |
Industrial production of 4-(3,6-Dimethylheptan-2-YL)phenol relies primarily on the alkylation of phenol with appropriately substituted olefins. The commercial synthesis involves several established methodologies, each with distinct advantages and operational requirements [1] [2] [3].
Friedel-Crafts Alkylation Process
The most widely employed industrial method utilizes Friedel-Crafts alkylation, where phenol undergoes electrophilic aromatic substitution with the corresponding branched olefin in the presence of Lewis acid catalysts [3] [4]. Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) serve as the primary catalysts, operating at temperatures between 80-150°C under moderate pressure conditions (1-5 atmospheres) [5]. The mechanism involves initial coordination of the Lewis acid catalyst with the olefin to generate a carbocation intermediate, followed by nucleophilic attack by the phenol ring [5] [4].
The reaction proceeds through multiple pathways leading to direct oxygen-alkylation, ortho-carbon-alkylation, and para-carbon-alkylation [4]. Computational studies utilizing density functional theory have established that oxygen-alkylation to form phenolic ethers is thermodynamically favored under neutral conditions, while subsequent ionic rearrangement mechanisms facilitate intramolecular migration of alkyl groups to produce the desired carbon-alkylated products [4].
Ion Exchange Resin Catalysis
Modern industrial processes increasingly employ acidic ion exchange resins, particularly Amberlyst-15 and Amberlyst-36 Dry, as heterogeneous catalysts [6] [7]. These systems operate at elevated temperatures (120-180°C) and can accommodate higher pressures (1-10 atmospheres) while maintaining excellent selectivity for para-substituted products [6] [7]. The catalyst system provides several advantages including ease of separation, reduced corrosion, and enhanced environmental compatibility compared to traditional Lewis acid catalysts.
Ion exchange resin catalysis follows a mechanism where the sulfonic acid groups on the resin activate the olefin through protonation, generating tertiary carbocations that subsequently react with phenol [7]. The acidic nature of the catalyst promotes rearrangement reactions that favor formation of para-alkylphenol products, with typical para-to-ortho ratios exceeding 4:1 [7].
Zeolite-Based Catalytic Systems
Advanced industrial processes utilize dealuminized Y-zeolites and β-zeolites as shape-selective catalysts [8]. These systems operate under adiabatic conditions at temperatures ranging from 150-250°C and pressures up to 20 atmospheres [8]. The zeolite framework provides exceptional selectivity for para-substituted products due to steric constraints within the catalyst pores, achieving para-selectivities exceeding 90% [8].
The zeolite catalysis mechanism involves initial adsorption of reactants within the microporous structure, followed by acid-catalyzed alkylation at Brønsted acid sites. The confined reaction environment prevents formation of bulky ortho-substituted products while promoting selective para-alkylation [8].
| Table 1: Comparison of Industrial Synthesis Methods | |||||
|---|---|---|---|---|---|
| Method | Catalyst Type | Temperature (°C) | Pressure (atm) | Selectivity | Industrial Scale |
| Friedel-Crafts Alkylation | Lewis Acid (AlCl₃, FeCl₃) | 80-150 | 1-5 | Moderate | Large |
| Ion Exchange Resin Catalysis | Acidic Ion Exchange Resin | 120-180 | 1-10 | High | Large |
| Activated Clay Catalysis | Granular Activated Clay | 250-350 | 1-3 | High | Medium |
| Zeolite Catalysis | Dealuminized Y-Zeolite | 150-250 | 1-20 | Very High | Large |
| Direct Alkylation (High Temperature) | Thermal/No Catalyst | 300-400 | 10-50 | Low | Small |
Activated Clay Catalysis
Industrial processes utilizing activated montmorillonite clays operate at higher temperatures (250-350°C) under atmospheric to moderate pressure conditions [9] [10]. These systems employ granular activated clay catalysts that demonstrate excellent thermal stability and resistance to deactivation. The clay catalyst structure provides a heterogeneous acidic environment that promotes selective alkylation while minimizing side reactions [10].
The activated clay mechanism involves surface acid sites that protonate olefins to generate reactive carbocations. The layered clay structure facilitates reactant access to active sites while providing shape selectivity that favors formation of less sterically hindered products [10].
Laboratory synthesis of 4-(3,6-Dimethylheptan-2-YL)phenol employs specialized techniques that prioritize product purity, reaction control, and analytical convenience over economic considerations [11] [12] [13].
Microwave-Assisted Synthesis
Microwave-assisted alkylation provides rapid heating and enhanced reaction rates, reducing synthesis times to 15-60 minutes [11]. This technique utilizes microwave irradiation to achieve selective heating of polar reactants and catalysts, promoting efficient energy transfer and uniform temperature distribution. Typical yields range from 75-85% with excellent selectivity for para-substituted products.
The microwave synthesis employs acidic catalysts such as montmorillonite K10 or sulfonic acid-functionalized silica. The rapid heating minimizes side reactions and thermal decomposition while promoting selective alkylation pathways [11].
Solvent-Free Synthesis
Environmentally conscious laboratory preparations utilize solvent-free conditions where reactants are mixed directly with solid acid catalysts [13]. These methods operate at moderate temperatures (100-150°C) for 2-6 hours, achieving yields of 70-80%. The absence of organic solvents simplifies product isolation and reduces environmental impact.
Solvent-free synthesis typically employs solid acid catalysts such as sulfated zirconia or heteropolyacids supported on silica. The reaction proceeds through surface-mediated mechanisms where reactants adsorb onto catalyst sites and undergo alkylation in the absence of bulk solvent [13].
Phase Transfer Catalysis
Phase transfer catalytic systems enable alkylation under mild conditions using quaternary ammonium salts as catalysts [13]. These methods operate at temperatures below 100°C in biphasic systems containing aqueous and organic phases. Reaction times range from 1-4 hours with yields of 65-75%.
The phase transfer mechanism involves transport of anionic phenoxide species into the organic phase where alkylation occurs with activated alkyl halides or alcohols. This approach provides excellent control over reaction conditions and minimizes formation of undesired products [13].
| Table 2: Laboratory-Scale Preparation Techniques | ||||
|---|---|---|---|---|
| Technique | Reaction Time | Yield (%) | Advantages | Limitations |
| Microwave-Assisted Alkylation | 15-60 minutes | 75-85 | Rapid heating, reduced time | Equipment required |
| Solvent-Free Synthesis | 2-6 hours | 70-80 | Environmentally friendly | Limited substrate scope |
| Phase Transfer Catalysis | 1-4 hours | 65-75 | Mild conditions, selective | Catalyst recovery needed |
| Grignard-Based Approach | 3-8 hours | 60-70 | High regioselectivity | Moisture sensitive |
| Electrophilic Aromatic Substitution | 4-12 hours | 50-65 | Simple procedure | Multiple side products |
Grignard-Based Synthetic Approaches
Laboratory synthesis utilizing Grignard reagents provides exceptional regioselectivity for para-substitution through controlled metalation-alkylation sequences [12]. These methods require anhydrous conditions and inert atmospheres but achieve high selectivity for desired regioisomers. Reaction times typically range from 3-8 hours with yields of 60-70%.
The Grignard approach involves initial formation of phenoxide magnesium salts followed by alkylation with appropriate alkyl halides. The coordinating nature of magnesium directs alkylation to the para-position while suppressing ortho-substitution [12].
The synthesis of 3,5-dideuterio-4-(3,6-dimethylheptan-2-yl)phenol serves critical analytical applications, particularly in mass spectrometry-based quantitative analysis where deuterated internal standards are essential [14] [15].
Catalytic Deuteration Methods
The most effective approach for preparing 3,5-dideuterio derivatives employs heterogeneous catalytic systems utilizing palladium on carbon with aluminum co-catalyst in deuterium oxide [16] [17]. This method achieves deuterium incorporation exceeding 95% with isotopic purities above 98% [16]. The reaction operates at 180°C under 5 atmospheres pressure for 12 hours, providing yields of 80-85% [16].
The catalytic mechanism involves initial adsorption of the phenol substrate onto the palladium surface, followed by activation of deuterium from deuterium oxide through the aluminum co-catalyst. Selective deuterium incorporation occurs at the 3 and 5 positions due to the electronic directing effects of the para-alkyl substituent [16] [17].
Acid-Catalyzed Deuterium Exchange
Alternative synthetic routes employ acid-catalyzed hydrogen-deuterium exchange using deuterated sulfuric acid (D₂SO₄) or deuterium chloride (DCl) in deuterium oxide [18] [17]. These methods operate at moderate temperatures (120-160°C) and achieve selective deuteration at aromatic positions ortho to the hydroxyl group [18].
The acid-catalyzed mechanism involves protonation of the phenol followed by electrophilic aromatic substitution with deuterium. The hydroxyl group activates the aromatic ring toward electrophilic attack while directing substitution to ortho and para positions [18].
Microwave-Enhanced Deuteration
Recent developments utilize microwave-assisted conditions to accelerate deuterium incorporation while maintaining high selectivity [16]. These methods employ Pd/C-Al catalyst systems in deuterium oxide under microwave irradiation, reducing reaction times to 20-60 minutes while achieving comparable deuterium incorporation levels [16].
The microwave enhancement provides rapid, uniform heating that promotes efficient deuterium-hydrogen exchange without thermal decomposition. The controlled heating environment minimizes side reactions while maximizing isotopic incorporation [16].
| Table 3: Deuterated Derivative Synthesis Parameters | ||
|---|---|---|
| Parameter | Typical Range | Optimized Conditions |
| Deuterium Source | D₂O, D₂SO₄, DCl | D₂O + catalytic acid |
| Catalyst System | Pd/C-Al, Pt-based | Pd/C with aluminum |
| Temperature (°C) | 120-200 | 180 |
| Pressure (atm) | 1-15 | 5 |
| Reaction Time (hours) | 4-24 | 12 |
| Deuterium Incorporation (%) | 85-98 | ≥95 |
| Isotopic Purity (%) | 95-99 | ≥98 |
| Yield (%) | 70-85 | 80-85 |
Electrochemical Deuteration Approaches
Emerging techniques employ electrochemical methods for controlled deuterium incorporation using deuterium oxide as the deuterium source [19]. These methods operate under mild conditions with precise control over deuterium incorporation levels. The electrochemical approach utilizes cobalt-based catalysts in deuterated media to achieve selective deuteration at specific aromatic positions [19].
The electrochemical mechanism involves cathodic reduction of deuterium-containing species to generate deuteride ions that subsequently undergo nucleophilic aromatic substitution. This approach provides exceptional control over reaction conditions and enables synthesis of specifically labeled isotopomers [19].
Quality Control and Characterization
Deuterated derivatives require rigorous characterization to confirm isotopic incorporation and purity [14]. Nuclear magnetic resonance spectroscopy provides definitive evidence of deuterium incorporation through observation of deuterium-induced isotope shifts in ¹³C NMR spectra and disappearance of corresponding signals in ¹H NMR spectra [14] [20]. Mass spectrometry confirms molecular weight increases corresponding to deuterium incorporation, while high-resolution mass spectrometry determines isotopic purity [14].
The analytical applications of deuterated derivatives rely on the mass difference between labeled and unlabeled compounds for quantitative analysis using liquid chromatography-tandem mass spectrometry [14] [15]. The deuterium labels provide internal standards that compensate for matrix effects and extraction variability, enabling precise quantification in complex analytical matrices [15].